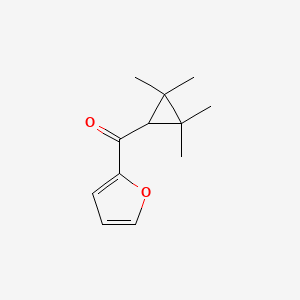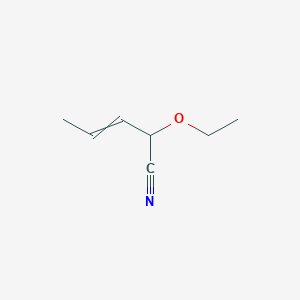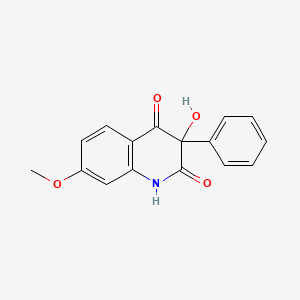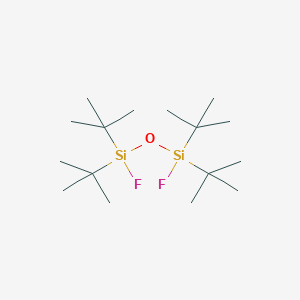
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane is a chemical compound known for its unique structure and properties It consists of a disiloxane backbone with two fluorine atoms and four tert-butyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane typically involves the reaction of tert-butyl-substituted silanes with fluorinating agents. One common method includes the reaction of 1,1,3,3-tetra-tert-butyl-1,3-dichlorodisiloxane with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted disiloxanes with various functional groups.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Applications De Recherche Scientifique
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: Employed as a reagent in various organic synthesis reactions to introduce fluorine atoms into molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive fluorine atoms and tert-butyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes. For example, in organic synthesis, it can act as a fluorinating agent, while in materials science, it can serve as a building block for creating complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-difluorodisiloxane: Similar structure but with methyl groups instead of tert-butyl groups.
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane: Similar structure but with ethyl groups instead of tert-butyl groups.
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Propriétés
Numéro CAS |
92810-38-3 |
|---|---|
Formule moléculaire |
C16H36F2OSi2 |
Poids moléculaire |
338.62 g/mol |
Nom IUPAC |
ditert-butyl-[ditert-butyl(fluoro)silyl]oxy-fluorosilane |
InChI |
InChI=1S/C16H36F2OSi2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h1-12H3 |
Clé InChI |
UXQLBQMULPEZEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(O[Si](C(C)(C)C)(C(C)(C)C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


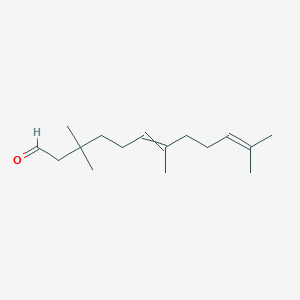

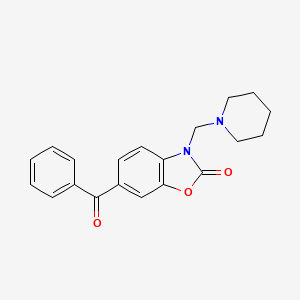
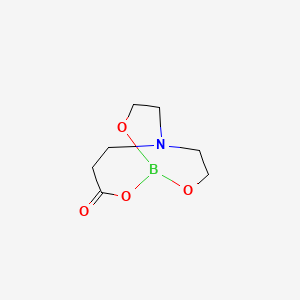
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
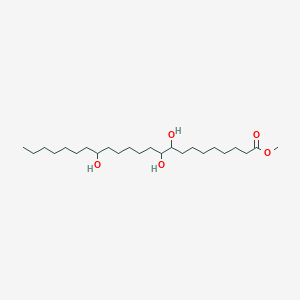

phosphane](/img/structure/B14341099.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
